1-Bromo-7-methyloctane
Overview
Description
1-Bromo-7-methyloctane is an organic compound with the molecular formula C₉H₁₉Br. It is a brominated alkane, specifically a bromoalkane, which is characterized by the presence of a bromine atom attached to a carbon chain. This compound is used in various chemical reactions and has applications in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-7-methyloctane can be synthesized through the bromination of 7-methyl-octan-1-ol. The reaction involves the use of N-Bromosuccinimide and triphenylphosphine in N,N-dimethyl-formamide (DMF) at 20°C for 0.5 hours . The reaction mixture is then quenched with methanol, and the product is extracted using ether, followed by washing with water, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried and concentrated, and the residue is purified by flash chromatography on silica gel, eluting with hexane to afford this compound as a colorless oil .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves similar bromination reactions using appropriate brominating agents and solvents under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-7-methyloctane primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in elimination reactions under certain conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: This compound can react with nucleophiles such as hydroxide ions, alkoxide ions, and amines to form corresponding alcohols, ethers, and amines, respectively. These reactions typically occur in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Elimination Reactions: Under strong basic conditions, such as with potassium tert-butoxide in tert-butanol, this compound can undergo elimination to form alkenes.
Major Products:
Nucleophilic Substitution: The major products include 7-methyl-octan-1-ol, 7-methyl-octyl ethers, and 7-methyl-octylamines.
Elimination: The major product is 7-methyl-1-octene.
Scientific Research Applications
1-Bromo-7-methyloctane is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents.
Material Science: It is utilized in the preparation of specialized polymers and materials with unique properties.
Chemical Biology: It is employed in the study of biological systems and the development of biochemical assays.
Mechanism of Action
The mechanism of action of 1-bromo-7-methyloctane in chemical reactions involves the formation of a carbocation intermediate during nucleophilic substitution reactions. The bromine atom leaves, forming a positively charged carbon center, which is then attacked by a nucleophile. In elimination reactions, the compound undergoes deprotonation to form a double bond, resulting in the formation of an alkene.
Comparison with Similar Compounds
1-Bromo-7-methylheptane: Similar structure but with one less carbon atom.
1-Bromo-7-methylnonane: Similar structure but with one more carbon atom.
1-Bromo-6-methyloctane: Similar structure but with the methyl group on the sixth carbon instead of the seventh.
Uniqueness: 1-Bromo-7-methyloctane is unique due to its specific carbon chain length and the position of the bromine and methyl groups. This specific arrangement imparts distinct chemical properties and reactivity, making it valuable for targeted synthetic applications and research purposes.
Properties
IUPAC Name |
1-bromo-7-methyloctane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19Br/c1-9(2)7-5-3-4-6-8-10/h9H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AILBUXWGBTVZKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90545531 | |
Record name | 1-Bromo-7-methyloctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90545531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54088-99-2 | |
Record name | 1-Bromo-7-methyloctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90545531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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